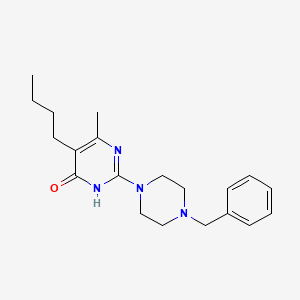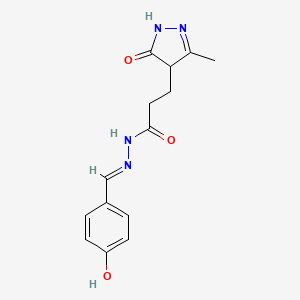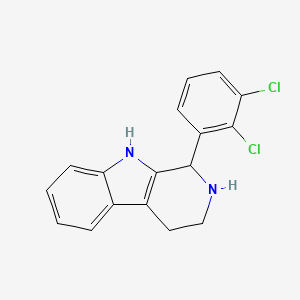
2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone, also known as PNU-22394, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidinones and has been studied for its various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, this compound may modulate various physiological processes, including inflammation, pain, and mood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone in lab experiments is its specificity for the 5-HT7 receptor. This allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone. One area of interest is its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for the development of more water-soluble formulations of this compound to facilitate its use in experimental settings.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone involves a multi-step process that begins with the reaction of 4-benzylpiperazine with 2-bromo-5-butyl-6-methylpyrimidine. This reaction results in the formation of 2-(4-benzyl-1-piperazinyl)-5-butyl-6-methylpyrimidine. The next step involves the reaction of this compound with chloroacetyl chloride, which leads to the formation of this compound.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-5-butyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-butyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-4-10-18-16(2)21-20(22-19(18)25)24-13-11-23(12-14-24)15-17-8-6-5-7-9-17/h5-9H,3-4,10-15H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMRKHOUPHPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)



![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
